molecular formula C23H32ClN5O3S B2451955 1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide CAS No. 1251571-37-5

1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide

Cat. No. B2451955
M. Wt: 494.05
InChI Key: DAGYFCSJCIXVQH-UHFFFAOYSA-N
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Description

1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit potent inhibitory activity against several enzymes, making it a promising candidate for drug development.

Scientific Research Applications

Derivatization Reagents for Chromatography

The compound 1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide may be related to derivatives used as sensitive derivatization reagents for compounds with hydroxyl and/or amino groups in chromatographic analyses. These reagents, including similar structures, have been utilized to enhance the detection and separation capabilities of chromatographic techniques, such as thin-layer and high-performance liquid chromatography (HPLC), by forming strongly fluorescent derivatives with analytes. This application is crucial for sensitive and selective detection in complex sample matrices (Tsuruta & Kohashi, 1987).

Catalysis in Organic Synthesis

L-Prolinamide derivatives, closely related to 1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide, have shown effectiveness as catalysts in direct aldol reactions, offering moderate to high enantioselectivities. These catalysts facilitate the formation of carbon-carbon bonds under mild conditions, which is a fundamental reaction in the synthesis of complex organic molecules. The structure and functionality of such compounds suggest potential applications in designing new organic catalysts for asymmetric aldol reactions and related transformations, contributing to the development of more efficient and selective synthetic methodologies in organic chemistry (Tang et al., 2004).

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclooctyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O3S/c1-27-17-21(22(30)25-19-7-5-3-2-4-6-8-19)23(26-27)33(31,32)29-15-13-28(14-16-29)20-11-9-18(24)10-12-20/h9-12,17,19H,2-8,13-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGYFCSJCIXVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctyl-1-methyl-1H-pyrazole-4-carboxamide

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